ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
Description
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is a carbazole derivative featuring a 3,6-dichloro-substituted aromatic core and an ethyl propanoate group at the 9-position. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, materials science, and organic electronics due to their electron-rich structure and stability . The ethyl ester group introduces lipophilicity, which may improve solubility in organic solvents and modulate biological activity .
Properties
CAS No. |
332409-63-9 |
|---|---|
Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Key Protocol from Literature
| Parameter | Details |
|---|---|
| Reagents | Carbazole, NCS, DMF |
| Conditions | 60°C, 3 hours |
| Yield | 89.48% (after recrystallization) |
| Purity | >95% (GC analysis) |
Procedure :
-
Dissolve carbazole in DMF.
-
Add NCS dropwise while stirring.
-
Heat to 60°C for 3 hours.
-
Quench with cold water, filter, and recrystallize.
This method ensures high regioselectivity, with chlorine atoms preferentially attaching to positions 3 and 6 due to electronic and steric effects.
| Parameter | Details |
|---|---|
| Reagents | 9-Ethyl-9H-carbazole-3-carboxylic acid, POCl₃, pyridine |
| Conditions | 0–20°C, 12 hours |
| Yield | 73% |
Procedure :
-
React carboxylic acid with POCl₃ in pyridine.
-
Neutralize with NaHCO₃, extract with ethyl acetate.
-
Recrystallize from ethanol.
This method leverages POCl₃ to activate the carboxylic acid, facilitating nucleophilic attack by ethanol.
Approach 2: N-Alkylation or Coupling
For derivatives with pre-existing halogen substituents, alkylation or cross-coupling reactions introduce the propanoate group.
Example from
| Parameter | Details |
|---|---|
| Reagents | Carprofen ester, Cs₂CO₃, halogenated compound |
| Conditions | Reflux in MeCN, 12 hours |
| Yield | 91% (for methyl ester analog) |
Procedure :
-
Dissolve ester precursor in MeCN.
-
Add halogenated propanoate and Cs₂CO₃.
-
Reflux, filter, and crystallize.
This method is suitable when the carbazole derivative bears a reactive halogen (e.g., bromine) at position 3.
Integrated Synthesis Strategy
A streamlined approach combines chlorination and esterification:
Critical Considerations
-
Regioselectivity : Chlorination at positions 3 and 6 requires strict control of NCS equivalents and temperature.
-
Steric Effects : Bulky groups on the carbazole core may hinder esterification efficiency.
-
Purification : Recrystallization from ethanol or acetonitrile is essential for >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chlorination → Esterification | High yield, scalable | Requires multiple steps |
| N-Alkylation | Direct substitution | Dependent on halogen availability |
| Cross-Coupling | Flexible functionalization | High catalyst cost |
Optimized Reaction Conditions
Optimal conditions for ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate synthesis:
| Step | Parameters |
|---|---|
| Chlorination | NCS (2 eq.), DMF, 60°C, 3 h |
| Esterification | POCl₃ (1.1 eq.), pyridine, 0–20°C |
| Recrystallization | Ethanol, Rf = 0.44 (hexane/ethyl acetate) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors.
Biology: Investigated for its potential as an inhibitor of enzymes such as human farnesyltransferase, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like human farnesyltransferase by binding to the active site, preventing the enzyme from catalyzing its substrate.
Optoelectronic Properties: In optoelectronic applications, the compound’s conjugated system facilitates efficient charge transport, enhancing the performance of devices like OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The ethyl ester in the target compound offers hydrolytic stability compared to the carboxylic acid analog, which may undergo pH-dependent ionization. Esters are typically more lipophilic, favoring membrane permeability in biological systems . The nitrile group in C₁₅H₉Cl₂N₂ introduces polarity and reactivity, making it suitable for further transformations (e.g., reduction to amines or conversion to tetrazoles) . The propargyl substituent in C₁₅H₉Cl₂N enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), useful for bioconjugation or polymer synthesis .
Electronic Properties :
- Chlorine atoms at the 3- and 6-positions withdraw electron density, stabilizing the carbazole core and altering its redox behavior. This substitution pattern is consistent across all analogs, suggesting shared electronic characteristics .
Biological Activity
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is a compound derived from the carbazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a propanoate group attached to a dichlorinated carbazole moiety. The synthesis typically involves multiple steps, including the chlorination of carbazole derivatives and subsequent esterification processes. The unique dichlorination at the 3 and 6 positions enhances its reactivity and biological activity.
Biological Activity
Research indicates that compounds with the carbazole structure exhibit significant biological activities, including:
The mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : Compounds with similar structures have been shown to increase membrane permeability in bacterial cells, leading to cell death. This mechanism is particularly relevant for treating persistent infections caused by resistant bacteria .
- Enzyme Inhibition : Some carbazole derivatives inhibit key enzymes involved in metabolic pathways within pathogens. This disruption can lead to the death of the microorganism or cancer cell by blocking essential functions.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate | Structure | Exhibits antimicrobial activity |
| Methyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | Structure | Evaluated for similar biological activities |
| 3-(9H-Carbazol-9-yl)propanoic acid | Structure | Studied for anticancer properties |
The distinct dichlorination pattern and combination of propanoate and carbazole moieties in this compound may confer enhanced biological activity compared to other derivatives lacking such modifications.
Case Studies and Research Findings
Several studies have focused on the biological activities of carbazole derivatives:
- Antibacterial Activity : A study demonstrated that certain carbazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/mL against various bacterial strains, indicating potent antibacterial properties .
- Antitumor Effects : Research on related compounds has shown selective inhibition of melanoma cell growth through apoptosis induction without affecting normal cells. This suggests a promising therapeutic window for developing cancer treatments based on these structural frameworks .
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy :
- ¹H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and carbazole aromatic protons (δ 7.2–8.3 ppm, multiplet) .
- ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and dichloro-substituted carbazole carbons (δ 110–140 ppm) .
- IR Spectroscopy : Look for ester C=O stretch at ~1730 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .
Q. Advanced Analysis
- Single-Crystal X-ray Diffraction : Resolves weak intermolecular interactions (e.g., C-H⋯O) that stabilize the crystal lattice, as seen in related carbazole esters .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₄Cl₂NO₂: 348.0365) validates molecular formula .
What strategies address conflicting spectral data during structural elucidation?
Q. Methodological Approach
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., ethyl 3-(9H-carbazol-9-yl)propanoate in ). Discrepancies in aromatic proton shifts may arise from electron-withdrawing Cl substituents .
- Isotopic Labeling : Use ¹³C-labeled ethyl bromopropanoate to track ester incorporation and confirm regioselectivity .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometry, resolving ambiguities in peak assignments .
How does the dichloro substitution at positions 3 and 6 influence electronic properties and reactivity?
Basic Electronic Effects
The electron-withdrawing Cl groups decrease electron density on the carbazole ring, enhancing electrophilic substitution resistance but stabilizing radical intermediates. This is evidenced by reduced reactivity in Friedel-Crafts alkylation compared to non-halogenated analogs .
Q. Advanced Reactivity Studies
- Cyclic Voltammetry : Shows a 0.3–0.5 V anodic shift in oxidation potential compared to unsubstituted carbazole esters, confirming increased electron deficiency .
- Photophysical Analysis : UV-Vis spectra (λₐᵦₛ ~350 nm) and fluorescence quenching studies indicate potential applications in optoelectronic materials .
What in vitro biological assays are suitable for evaluating this compound’s bioactivity?
Q. Basic Screening
- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hour exposure) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphatases using fluorogenic substrates .
Q. Advanced Mechanistic Studies
- Apoptosis Pathway Analysis : Flow cytometry (Annexin V/PI staining) and Western blot (caspase-3/9 activation) to probe cell death mechanisms .
- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., DNA topoisomerase II), guiding structure-activity relationship (SAR) studies .
How can reaction pathways be optimized to minimize byproducts like dechlorinated derivatives?
Q. Methodological Solutions
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce radical-mediated dechlorination .
- Catalyst Screening : Pd/C or CuI suppresses undesired C-Cl bond cleavage during alkylation .
- In Situ Monitoring : ReactIR tracks intermediate formation, allowing real-time adjustment of reaction conditions .
What computational tools aid in predicting the compound’s stability under varying pH and temperature?
Q. Advanced Modeling
- Molecular Dynamics (MD) Simulations : LAMMPS or GROMACS predict degradation pathways (e.g., ester hydrolysis) at physiological pH (7.4) .
- pKa Calculation : Software like MarvinSuite estimates protonation states, guiding stability studies in buffered solutions .
How does the compound’s supramolecular packing affect its solubility and crystallinity?
Q. Structural Insights
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, π-π stacking) that reduce solubility in polar solvents .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C correlates with dense crystal packing observed in X-ray studies .
What are the best practices for scaling up synthesis without compromising purity?
Q. Process Chemistry Guidelines
- Continuous Flow Reactors : Enhance heat/mass transfer for reproducible yields at >10 g scale .
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, solvent ratio) for maximal yield and minimal impurities .
How can researchers resolve discrepancies between theoretical and experimental spectral data?
Q. Troubleshooting Workflow
Re-examine Synthesis : Confirm dichlorination completeness via LC-MS .
Parameter Refinement : Adjust DFT functional (e.g., B3LYP to ωB97X-D) for better agreement with experimental NMR .
Dynamic Effects : Include solvent (e.g., DMSO) in simulations to account for solvent shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
